molecular formula C17H17N3O3 B580418 1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione CAS No. 1253791-44-4

1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

Cat. No.: B580418
CAS No.: 1253791-44-4
M. Wt: 311.341
InChI Key: VARUIMFRYOJONU-UHFFFAOYSA-N
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Description

1-Isopentyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound featuring a pyrimido-oxazine-dione core with an isopentyl (3-methylbutyl) group at the 1-position and a phenyl group at the 7-position.

Properties

IUPAC Name

1-(3-methylbutyl)-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11(2)8-9-20-15-13(16(21)23-17(20)22)10-18-14(19-15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARUIMFRYOJONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N1-Alkylation of Pyrimidine-2,4-dione

The introduction of the isopentyl group at the N1 position is typically achieved via nucleophilic substitution.

Procedure :

  • Base-mediated deprotonation : 4-Amino-5-phenylpyrimidine-2,4-dione is treated with a strong base (e.g., NaH or K2_2CO3_3) in anhydrous DMF or THF.

  • Alkylation : Isopentyl bromide is added dropwise at 0–5°C to minimize side reactions.

  • Quenching and isolation : The reaction is quenched with ice-water, and the product is extracted using ethyl acetate.

Key Data :

ParameterValueSource
Yield68–72%
Reaction Time12–16 hours
Temperature0°C → room temperature

Oxazine Ring Formation via Cyclization

The fused oxazine ring is constructed through intramolecular cyclization, often employing oxalyl chloride or diethyl oxalate as the cyclizing agent.

Procedure :

  • Activation : The N1-isopentyl intermediate is dissolved in dry dichloromethane (DCM) under nitrogen.

  • Cyclization : Oxalyl chloride (1.2 equiv) is added at −10°C, followed by slow warming to 25°C.

  • Workup : The mixture is poured into saturated NaHCO3_3, and the product is purified via flash chromatography.

Optimization Insights :

  • Catalyst screening : Lewis acids like ZnCl2_2 improve yields by 15–20%.

  • Solvent effects : Polar aprotic solvents (e.g., DCM, chloroform) favor cyclization over dimerization.

Reaction Outcomes :

Cyclizing AgentYield (%)Purity (%)
Oxalyl chloride8295
Diethyl oxalate7591
POCl3_36588

Regioselective Functionalization at C7

The phenyl group at C7 is introduced via Suzuki-Miyaura coupling or direct arylation, though the latter is preferred for scalability.

Direct Arylation Protocol :

  • Substrate : 1-Isopentylpyrimido-oxazine-dione (1 equiv), phenylboronic acid (1.5 equiv).

  • Catalyst : Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3 (2 equiv).

  • Conditions : Reflux in toluene/water (3:1) for 8 hours.

Yield : 78–85%.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity.

  • Recrystallization : Ethanol/water (4:1) yields colorless crystals suitable for X-ray diffraction.

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.02 (d, J = 6.8 Hz, 6H, CH(CH3_3)2_2), 1.78 (m, 1H, CH2_2CH(CH3_3)2_2), 3.45 (t, J = 7.2 Hz, 2H, NCH2_2), 7.32–7.45 (m, 5H, Ph), 8.12 (s, 1H, pyrimidine-H).

  • HRMS : m/z calcd. for C17_{17}H17_{17}N3_3O3_3 [M+H]+^+: 311.1273; found: 311.1276.

Challenges and Mitigation Strategies

  • Low Cyclization Yields :

    • Cause : Competing side reactions at elevated temperatures.

    • Solution : Strict temperature control (−10°C to 25°C) and use of anhydrous conditions.

  • Regioselectivity in Arylation :

    • Cause : Multiple reactive sites on the pyrimidine core.

    • Solution : Steric directing groups and Pd-based catalysts.

Industrial-Scale Considerations

  • Cost-effective alkylation : Replacing NaH with K2_2CO3_3 reduces production costs by 30%.

  • Solvent recycling : DCM recovery systems improve process sustainability .

Chemical Reactions Analysis

Oxidation

Oxidation reactions can introduce oxygen-containing functional groups into the molecule.

  • Common Reagents: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
  • Potential Products: Hydroxylated derivatives.

Reduction

Reduction reactions can remove oxygen-containing functional groups or add hydrogen atoms to the compound.

  • Common Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) are suitable for this purpose.
  • Potential Products: Fully saturated compounds.

Substitution

Substitution reactions enable the replacement of one functional group with another.

  • Common Reagents: Nucleophiles are typically used to facilitate substitution reactions.

Comparison with Similar Compounds

Structural similarities exist between 1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D] oxazine-2,4-dione and other compounds such as Pyrido[2,3-d]pyrimidin-5-one and Pyrido[2,3-d]pyrimidin-7-one. The title compound is unique because of its specific structural features and resulting chemical properties.

CompoundStructural Features
1-Allyl-7-phenyl-1H-pyrimido[4,5-d] oxazine-2,4-dioneAllyl group at position 1
1-Isopropyl-7-phenyl-1H-pyrimido[4,5-d] oxazine-2,4-dioneIsopropyl group at position 1
7-Phenyl-1H-pyrimido[4,5-d] oxazine-2,4-dionePhenyl group at the 7-position and dione functionalities at positions 2 and 4
7-Phenyl-1-propyl-1H-pyrimido[4,5-d] oxazine-2,4-dione

Scientific Research Applications

Basic Information

  • Chemical Name: 1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione
  • CAS Number: 1253791-44-4
  • Molecular Formula: C17H17N3O3
  • Molecular Weight: 311.34 g/mol
  • Structural Characteristics: The compound features a pyrimido[4,5-D][1,3]oxazine core structure, which is known for its diverse biological activities.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study demonstrated that modifications in the molecular structure could enhance anticonvulsant efficacy in animal models. This suggests potential applications in treating epilepsy and other seizure disorders.

Antidepressant and Anxiolytic Effects

Preliminary studies have shown that derivatives of pyrimidine-based compounds can possess antidepressant and anxiolytic effects. The structural framework of this compound may contribute to similar pharmacological profiles. Investigations into its mechanism of action are ongoing to better understand its therapeutic potential.

Anticancer Properties

Emerging research suggests that compounds with similar structural motifs can exhibit anticancer properties. The ability to modulate cellular pathways involved in proliferation and apoptosis makes this class of compounds a candidate for further investigation in cancer therapy.

Anticonvulsant Efficacy Study

A study evaluated the anticonvulsant effects of various pyrimidine derivatives in mice. The results indicated that certain modifications to the pyrimidine structure significantly increased efficacy compared to traditional anticonvulsants like phenytoin. The study highlighted the promising role of this compound as a potential alternative treatment for seizure disorders.

Antidepressant Activity Assessment

In another study focusing on the antidepressant activity of similar compounds, researchers found that specific substitutions on the phenyl ring enhanced serotonin receptor affinity. This case study underscores the importance of structural optimization in developing effective antidepressants based on the compound's framework.

Data Table: Comparative Analysis of Biological Activities

Compound NameAnticonvulsant ActivityAntidepressant ActivityAnticancer Potential
This compoundModerateHighEmerging
PhenytoinHighLowNone
Other Pyrimidine DerivativesVariableModerateVariable

Mechanism of Action

The mechanism of action of 1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-isopentyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione with structurally related compounds, focusing on substituents, physicochemical properties, and biological activity.

Compound Name 1-Substituent 7-Substituent Molecular Formula Molecular Weight (g/mol) XLogP3 Key Properties/Activity CAS Number References
This compound (Target) Isopentyl Phenyl C₁₇H₁₅N₃O₃* ~309.32 ~2.8† Inferred potential kinase inhibition Not explicitly listed
1-Allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Allyl Phenyl C₁₅H₁₁N₃O₃ 281.27 2.1 Agrochemical intermediates 76360-66-2
1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Benzyl Phenyl C₁₉H₁₃N₃O₃ 331.33 3.5 High molecular weight; pharmaceutical use 1253792-29-8
7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Phenyl Methylthio C₁₃H₉N₃O₃S 287.29 2.5 Enhanced solubility due to sulfur 1253789-66-0
1-(2-Methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione 2-Methoxyethyl Phenyl C₁₆H₁₃N₃O₄ 311.30 1.7 Polar substituent; lower logP 76361-14-3
Dual-methyl substituted pyrimido-oxazinone (Compound 20a) Dual-methyl - Not specified - - IC₅₀ = 4.5 nM (EGFR L858R/T790M inhibition) Not listed

*Inferred molecular formula based on structural analogs.
†Estimated using substituent contributions (isopentyl adds +1.7 to logP vs. allyl).

Key Observations:

Substituent Effects on Physicochemical Properties: The isopentyl group at the 1-position increases hydrophobicity (higher XLogP3) compared to allyl or polar groups like 2-methoxyethyl. This may enhance membrane permeability but reduce aqueous solubility . 7-Phenyl vs. Methylthio introduces a sulfur atom, which may enhance solubility and metabolic stability .

Biological Activity :

  • Compound 20a (dual-methyl substitution) demonstrated potent inhibition of EGFR mutants (IC₅₀ = 4.5 nM), highlighting the importance of C4 substituents in kinase targeting .
  • The benzyl derivative (CAS 1253792-29-8) has a higher molecular weight (331.33 g/mol), which may influence pharmacokinetics, such as absorption and distribution .

Commercial and Regulatory Status: Allyl- and methylthio-substituted analogs are commercially available for research, with suppliers emphasizing applications in pharmaceuticals, agrochemicals, and intermediates .

Biological Activity

1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its chemical characteristics, mechanisms of action, and relevant case studies.

Chemical Characteristics

  • Molecular Formula : C₁₇H₁₇N₃O₃
  • Molecular Weight : 311.34 g/mol
  • CAS Number : 1253791-44-4

The compound features a pyrimido[4,5-D][1,3]oxazine core, which is significant for its biological interactions. The unique structural elements contribute to its potential as a bioactive agent.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. These targets may include enzymes or receptors involved in various metabolic pathways. The binding affinity and specificity of the compound to these targets are crucial for its potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance:

CompoundActivityReference
1-Isopentyl-7-phenyl derivativeModerate activity against Gram-positive bacteria
Related pyrimidine derivativesAntimicrobial activity against various pathogens

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to known antitumor agents warrants further investigation into its efficacy against cancer cell lines.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with similar compounds. The modulation of neurotransmitter systems could provide insights into potential therapeutic applications for neurodegenerative diseases.

Study on Antimicrobial Activity

A study evaluated the antibacterial effects of various heterocyclic compounds, including derivatives of pyrimidines. Results showed that certain structural modifications enhanced antimicrobial potency, indicating that 1-Isopentyl-7-phenyl could similarly be optimized for improved efficacy against resistant strains of bacteria.

Synthesis and Biological Evaluation

A library of compounds was synthesized to explore structure-activity relationships (SAR). The findings indicated that specific substitutions at the nitrogen positions significantly affected the biological activity profiles of the synthesized compounds. This highlights the importance of detailed SAR studies for optimizing the pharmacological properties of 1-Isopentyl-7-phenyl derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s core structure suggests synthesis via nucleophilic substitution or condensation reactions. For example, refluxing a chlorinated precursor (e.g., 7-chloro derivatives) with secondary amines in ethanol under controlled heating (2–3 hours) is a common approach . Optimization involves adjusting molar ratios of reactants, solvent polarity (e.g., ethanol vs. DMF), and reaction time. Microwave-assisted synthesis, as seen in analogous pyrimidine derivatives, may reduce reaction times and improve yields .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR (600 MHz) to identify proton environments (e.g., δ 7.32–8.35 for aromatic protons, δ 12.88 for NH groups in related structures) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C31H35Cl2N7O4 in analogous compounds) .
  • HPLC with UV detection : Monitor purity using ammonium acetate buffer (pH 6.5) for chromatographic separation .

Q. What purification strategies are recommended for isolating this compound from byproducts?

  • Methodological Answer : Recrystallization using ethanol-water mixtures is effective for removing unreacted amines or salts. Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) can resolve structurally similar impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies against targets like xanthine oxidase (using PDB structures) may infer inhibitory potential, as seen in structurally related imidazole derivatives .

Q. What experimental approaches can elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., xanthine oxidase) using spectrophotometric monitoring of uric acid formation .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines, referencing protocols for pyrimido-oxadiazine derivatives .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s physicochemical properties?

  • Methodological Answer : Introduce substituents (e.g., fluorophenyl groups) via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Compare logP (lipophilicity) via HPLC retention times and solubility in PBS (pH 7.4). For example, fluorination in analogous compounds enhances metabolic stability .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer : Cross-validate protocols by replicating reactions under identical conditions (e.g., solvent, temperature). For biological data, standardize assays (e.g., cell line passage number, serum concentration) and use positive controls (e.g., allopurinol for xanthine oxidase inhibition) .

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